

# AZD2423 Technical Support Center: Interpreting Conflicting Study Results

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | AZD2423  |           |
| Cat. No.:            | B8103996 | Get Quote |

This technical support center provides guidance for researchers, scientists, and drug development professionals working with the CCR2 antagonist, **AZD2423**. It addresses the conflicting results observed between preclinical efficacy and clinical trial outcomes in neuropathic pain studies.

### Frequently Asked Questions (FAQs)

Q1: **AZD2423** showed promising results in preclinical models of neuropathic pain, but failed to demonstrate efficacy in human clinical trials. What are the potential reasons for this discrepancy?

The translational failure of **AZD2423**, where efficacy was observed in animal models but not in humans, is a significant challenge in drug development. Several factors could contribute to this discrepancy:

- Species Differences: The biology of pain and the role of the CCL2/CCR2 axis may differ between rodents and humans. The specific neuropathic pain models used in animals (e.g., nerve ligation) may not fully recapitulate the complex pathology of post-traumatic neuralgia or painful diabetic polyneuropathy in patients.
- Target Engagement vs. Clinical Efficacy: While clinical trials showed evidence of AZD2423
  engaging its target, CCR2 (as indicated by increased plasma CCL2 and reduced monocyte
  levels), this did not translate into a reduction of the primary endpoint of average pain scores.

#### Troubleshooting & Optimization





[1][2] This suggests that CCR2 antagonism alone may be insufficient to produce a clinically meaningful analgesic effect in these patient populations.

- Patient Population Heterogeneity: The underlying mechanisms of neuropathic pain can vary significantly among patients, even within the same diagnosis. It is possible that AZD2423 may be effective in a specific sub-population of patients with a more pronounced inflammatory component driven by the CCL2/CCR2 pathway.
- Redundancy in Inflammatory Pathways: Other inflammatory mediators and pathways beyond CCL2/CCR2 may play a more dominant role in human neuropathic pain, compensating for the inhibition of this specific pathway.
- Pharmacokinetics and Pharmacodynamics (PK/PD): While target engagement was
  confirmed in the periphery, it is crucial to consider if adequate and sustained target inhibition
  was achieved in the relevant compartments of the central nervous system (CNS) where pain
  signaling is processed.

Q2: Were there any signals of efficacy for AZD2423 in the clinical trials?

While **AZD2423** did not meet its primary efficacy endpoint of reducing average pain scores on a numerical rating scale (NRS), some secondary endpoints suggested potential effects on certain sensory components of pain.[1][2] In both the post-traumatic neuralgia and painful diabetic polyneuropathy studies, there were trends towards a greater reduction in the Neuropathic Pain Symptom Inventory (NPSI) total score and some of its subscores (e.g., paroxysmal pain, paresthesia/dysesthesia) with the 150mg dose of **AZD2423** compared to placebo.[1]

Q3: What does the biomarker data from the clinical trials tell us?

The biomarker data from the clinical trials provided clear evidence of target engagement. Administration of **AZD2423** led to a dose-dependent increase in plasma levels of CCL2 (the ligand for CCR2) and a reduction in the mean levels of monocytes. In the post-traumatic neuralgia study, the 150mg dose of **AZD2423** reduced mean monocyte levels by approximately 30%. Similarly, in the painful diabetic polyneuropathy study, the 150mg dose resulted in a 27% decrease in monocyte levels. This confirms that **AZD2423** was pharmacologically active and interacted with the CCR2 target in humans.



### **Troubleshooting Experimental Discrepancies**

For researchers encountering conflicting results in their own **AZD2423** studies, consider the following troubleshooting steps:

- Re-evaluate Animal Models: Critically assess the relevance of the chosen animal model to the human disease. Consider using multiple models that may represent different aspects of neuropathic pain.
- Confirm Target Engagement in the CNS: If CNS effects are hypothesized, utilize techniques
  like microdialysis or ex vivo tissue analysis to confirm that AZD2423 reaches the brain and
  spinal cord at concentrations sufficient for CCR2 inhibition.
- Investigate Downstream Signaling: Beyond target binding, assess the modulation of downstream signaling pathways of CCR2 activation to confirm functional antagonism in the tissue of interest.
- Patient Stratification Biomarkers: In clinical research, consider exploring baseline biomarkers (e.g., plasma CCL2 levels, specific genetic markers) that may identify patient subgroups more likely to respond to CCR2 antagonism.

#### **Data Presentation**

# **Table 1: Summary of Preclinical Efficacy Data for**

**AZD2423** 

| Animal Model                      | Pain Type                      | Endpoint                 | AZD2423 Effect |
|-----------------------------------|--------------------------------|--------------------------|----------------|
| Chronic Constriction Injury (CCI) | Mechanical<br>Hypersensitivity | Paw withdrawal threshold | Efficacious    |
| Chung Model                       | Heat Hyperalgesia              | Paw withdrawal latency   | Efficacious    |

# **Table 2: Summary of Clinical Trial Results for AZD2423**



| Study<br>Population              | Primary<br>Endpoint                    | AZD2423<br>20mg<br>Change<br>from<br>Baseline | AZD2423<br>150mg<br>Change<br>from<br>Baseline | Placebo<br>Change<br>from<br>Baseline | Outcome                      |
|----------------------------------|----------------------------------------|-----------------------------------------------|------------------------------------------------|---------------------------------------|------------------------------|
| Post-<br>traumatic<br>Neuralgia  | Change in<br>NRS Average<br>Pain Score | -1.54                                         | -1.53                                          | -1.44                                 | No significant difference    |
| Painful Diabetic Polyneuropat hy | Change in<br>NRS Average<br>Pain Score | -1.50                                         | -1.35                                          | -1.61                                 | No significant<br>difference |

**Table 3: Biomarker Changes in AZD2423 Clinical Trials** 

| Study Population                | Biomarker            | AZD2423 150mg Effect |
|---------------------------------|----------------------|----------------------|
| Post-traumatic Neuralgia        | Mean Monocyte Levels | -30%                 |
| Painful Diabetic Polyneuropathy | Mean Monocyte Levels | -27%                 |

# Experimental Protocols Preclinical Neuropathic Pain Models (General Methodology)

- Chronic Constriction Injury (CCI) Model: This model involves loose ligation of the sciatic
  nerve in rodents, leading to the development of mechanical allodynia and thermal
  hyperalgesia, mimicking features of neuropathic pain. Pain behaviors are typically assessed
  using von Frey filaments (for mechanical sensitivity) and the Hargreaves test (for thermal
  sensitivity).
- Chung (Spinal Nerve Ligation) Model: This model involves tight ligation of the L5 and/or L6 spinal nerves, resulting in robust and long-lasting neuropathic pain behaviors. Assessment of pain is similar to the CCI model.



#### **Clinical Trial Protocol (Post-traumatic Neuralgia)**

- Study Design: Double-blind, randomized, parallel-group, multicenter study.
- Patient Population: 133 patients with post-traumatic neuralgia.
- Treatment Arms:
  - AZD2423 20mg orally for 28 days.
  - o AZD2423 150mg orally for 28 days.
  - Placebo orally for 28 days.
- Primary Efficacy Variable: Change in average pain score from a 5-day baseline to the last 5 days of treatment, measured on a 0-10 Numerical Rating Scale (NRS).
- Secondary Efficacy Measures: NRS worst pain score, Patient Global Impression of Change, pain interference on sleep and activity, and the Neuropathic Pain Symptom Inventory (NPSI).

#### Clinical Trial Protocol (Painful Diabetic Polyneuropathy)

- Study Design: Double-blind, randomized, parallel-group, multi-center study.
- Patient Population: 134 patients with painful diabetic polyneuropathy.
- Treatment Arms:
  - AZD2423 20mg orally for 28 days.
  - AZD2423 150mg orally for 28 days.
  - Placebo orally for 28 days.
- Primary Efficacy Variable: Change of average pain score from a 5-day baseline to the last 5 days of treatment, measured with an NRS (0-10).
- Secondary Efficacy Measures: NRS worst pain scores, Patient Global Impression of Change, pain interference on sleep and activity, and the NPSI.



#### **Visualizations**



#### Click to download full resolution via product page

Caption: Proposed signaling pathway of CCL2/CCR2 in neuropathic pain and the point of intervention for **AZD2423**.





Click to download full resolution via product page

Caption: Contrasting workflows and outcomes of preclinical versus clinical studies of AZD2423.





Click to download full resolution via product page

Caption: Logical relationship illustrating the conflict between preclinical efficacy, target engagement, and clinical outcomes.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Chemokine CCL2 and its receptor CCR2 in the medullary dorsal horn are involved in trigeminal neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CCL2/CCR2 Contributes to the Altered Excitatory-inhibitory Synaptic Balance in the Nucleus Accumbens Shell Following Peripheral Nerve Injury-induced Neuropathic Pain PMC [pmc.ncbi.nlm.nih.gov]



 To cite this document: BenchChem. [AZD2423 Technical Support Center: Interpreting Conflicting Study Results]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8103996#interpreting-conflicting-results-from-azd2423-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com